molecular formula C30H39N6O15P3 B13653712 bbATP triethylammonium salt

bbATP triethylammonium salt

Cat. No.: B13653712
M. Wt: 816.6 g/mol
InChI Key: HVOVBTNCGADRTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically requires the use of benzoyl chloride and a base such as triethylamine to facilitate the benzoylation process .

Industrial Production Methods: Industrial production of bbATP triethylammonium salt is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for larger scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions: bbATP triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive benzoyl groups. It can also participate in photochemical reactions as it serves as a photo-affinity analog of adenosine triphosphate .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Photochemical Reactions: Require ultraviolet light to activate the benzoyl groups.

Major Products: The major products of these reactions depend on the specific nucleophile or photochemical conditions used. For example, substitution with hydroxide ions would yield hydroxylated derivatives of bbATP .

Properties

Molecular Formula

C30H39N6O15P3

Molecular Weight

816.6 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine

InChI

InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3

InChI Key

HVOVBTNCGADRTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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